3,4-Dichlorofuran-2-carbonyl chloride
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Overview
Description
3,4-Dichlorofuran-2-carbonyl chloride: is an organic compound with the molecular formula C5HCl3O2. It is a derivative of furan, a heterocyclic compound, and contains two chlorine atoms at the 3 and 4 positions, as well as a carbonyl chloride group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorofuran-2-carbonyl chloride typically involves the chlorination of furan derivatives. One common method is the reaction of furan with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at the 3 and 4 positions. The resulting 3,4-dichlorofuran is then treated with phosgene (carbonyl chloride) to introduce the carbonyl chloride group at the 2 position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorofuran-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
- Various oxidized derivatives from oxidation reactions .
Amides, esters, and thioesters: from nucleophilic substitution.
3,4-Dichlorofuran-2-carboxylic acid: from reduction.
Scientific Research Applications
3,4-Dichlorofuran-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules and enzyme inhibitors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4-Dichlorofuran-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
- 3,4-Dichlorofuran-2-carboxylic acid
- 3,4-Dichlorofuran-2,5-dicarbaldehyde
- 4-Chloro-5-(dichloromethyl)furan-2,3-dione
- 5-Formyl-2-furancarboxylic acid
Comparison: 3,4-Dichlorofuran-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical reactions. Compared to its analogs, such as 3,4-dichlorofuran-2-carboxylic acid, it is more reactive and can participate in a wider range of nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
62366-43-2 |
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Molecular Formula |
C5HCl3O2 |
Molecular Weight |
199.41 g/mol |
IUPAC Name |
3,4-dichlorofuran-2-carbonyl chloride |
InChI |
InChI=1S/C5HCl3O2/c6-2-1-10-4(3(2)7)5(8)9/h1H |
InChI Key |
LDHRXRONPLXAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(O1)C(=O)Cl)Cl)Cl |
Origin of Product |
United States |
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